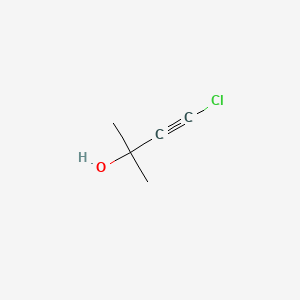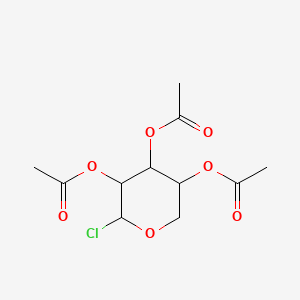
beta-D-Xylopyranosyl chloride, triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Xylopyranosyl chloride, triacetate: is a chemical compound derived from D-xylose, a sugar commonly found in hemicelluloses, which are polysaccharides present in plant cell walls . This compound is characterized by the presence of a xylopyranose ring structure with three acetate groups and a chloride substituent. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Xylopyranosyl chloride, triacetate typically involves the acetylation of D-xylose followed by chlorination. The process begins with the protection of the hydroxyl groups of D-xylose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of triacetate derivatives. Subsequently, the protected sugar is treated with thionyl chloride or phosphorus pentachloride to introduce the chloride group, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Xylopyranosyl chloride, triacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of different derivatives.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acid derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, sodium methoxide, or thiourea are commonly used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Applications De Recherche Scientifique
Beta-D-Xylopyranosyl chloride, triacetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of beta-D-Xylopyranosyl chloride, triacetate involves its ability to act as a glycosyl donor in glycosylation reactions. The chloride group is a good leaving group, facilitating the formation of glycosidic bonds with various nucleophiles. This property makes it useful in the synthesis of glycosides and other glycosylated compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparaison Avec Des Composés Similaires
Beta-D-Xylopyranosyl bromide, triacetate: Similar structure but with a bromide group instead of chloride.
Beta-D-Xylopyranosyl fluoride, triacetate: Similar structure but with a fluoride group instead of chloride.
Beta-D-Glucopyranosyl chloride, triacetate: Similar structure but with a glucopyranose ring instead of xylopyranose.
Uniqueness: Beta-D-Xylopyranosyl chloride, triacetate is unique due to its specific reactivity and the presence of the xylopyranose ring. The chloride group provides distinct reactivity compared to other halides, making it suitable for specific glycosylation reactions .
Propriétés
Numéro CAS |
10343-54-1 |
|---|---|
Formule moléculaire |
C11H15ClO7 |
Poids moléculaire |
294.68 g/mol |
Nom IUPAC |
(4,5-diacetyloxy-6-chlorooxan-3-yl) acetate |
InChI |
InChI=1S/C11H15ClO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3 |
Clé InChI |
JWDUFIUUDGFMTM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


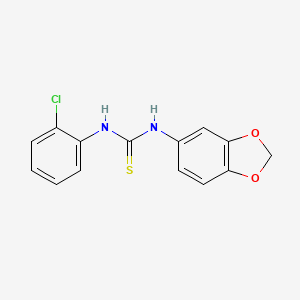
![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)
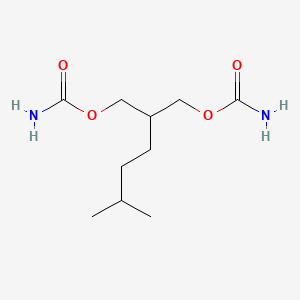
![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)
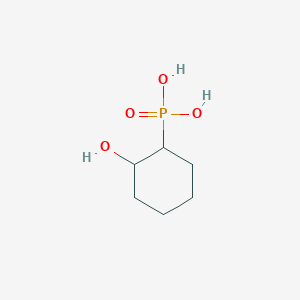
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)

![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
